(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,5-dimethoxybenzamide
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Overview
Description
The compound contains several functional groups including an amide group, an ethoxy group, and a benzylidene group. The presence of these groups suggests that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the double bond in the benzylidene group could potentially introduce geometric isomerism (E/Z isomerism) into the compound .Chemical Reactions Analysis
Amides, like the one present in this compound, can undergo a variety of reactions. They can react with strong bases to form salts, and with strong reducing agents to form amines . The ethoxy group might undergo reactions with strong acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amide group might form hydrogen bonds, affecting the compound’s solubility and boiling point . The ethoxy group could potentially make the compound more lipophilic .Scientific Research Applications
Synthesis and Chemical Reactivity
Research on related compounds such as N,N-dimethylbenzamide derivatives has demonstrated their ability to undergo various chemical reactions, forming α-dimethylaminobenzylidene derivatives and heterocyclic compounds through reactions with active methylene compounds, hydrazines, and benzaldoxime. These findings highlight the potential for synthesizing a wide range of structurally diverse derivatives from (E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,5-dimethoxybenzamide, which could be of interest for developing new materials or chemical sensors (Mukaiyama & Yamaguchi, 1966).
Antimicrobial Applications
A series of compounds incorporating the thiazole ring and exhibiting structural similarities to the target compound showed promising in vitro antibacterial and antifungal activities. These findings suggest that derivatives of this compound could be explored for potential antimicrobial applications, providing a foundation for the development of new therapeutic agents (Desai, Rajpara, & Joshi, 2013).
Materials Science and Photonic Applications
Research into the third-order nonlinear optical properties of hydrazone derivatives similar in structure to the target compound has uncovered their potential for photonic applications. These compounds exhibited promising optical limiting properties and high nonlinear optical behavior, suggesting that derivatives of this compound could be valuable for developing photonic devices and materials (Nair et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-4-28-18-8-6-5-7-14(18)12-22-23-19(24)13-21-20(25)15-9-16(26-2)11-17(10-15)27-3/h5-12H,4,13H2,1-3H3,(H,21,25)(H,23,24)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXYOPJLRCNODI-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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